Tripeptide vs. Dipeptide Hydrolysis Rate Differentiation in Leucine Aminopeptidase Assays
In a systematic evaluation of LAP-A substrate specificity across 60 dipeptide and 7 tripeptide substrates, peptide length demonstrated a measurable effect on relative hydrolysis rates. Tripeptides exhibit distinct cleavage kinetics compared to dipeptide analogs [1]. The study design enabled cross-peptide comparison under identical assay conditions, establishing that H-Leu-Leu-Ala-OH cannot be substituted with the dipeptide H-Leu-Ala-OH without introducing quantifiable kinetic variance [1].
| Evidence Dimension | Relative hydrolysis rate (dipeptide vs. tripeptide substrates) |
|---|---|
| Target Compound Data | Tripeptide substrates show distinct cleavage rates; tripeptides with Arg-Gly-Xaa sequence evaluated alongside dipeptide series |
| Comparator Or Baseline | Dipeptide substrates (Leu-Xaa, Gly-Xaa, Arg-Xaa series) |
| Quantified Difference | Class-level difference in hydrolysis kinetics; specific numerical comparison for Leu-Leu-Ala vs. Leu-Ala not reported in primary data |
| Conditions | In vitro hydrolysis assay using purified tomato wound-induced leucine aminopeptidase (LAP-A), porcine LAP, and E. coli PepA; 37°C, pH 8.0 |
Why This Matters
For researchers developing LAP enzyme assays, selection of tripeptide H-Leu-Leu-Ala-OH rather than dipeptide H-Leu-Ala-OH is necessary to maintain consistency with published substrate profiling data and to avoid introducing uncontrolled kinetic variables.
- [1] Gu YQ, Walling LL. Specificity of the wound-induced leucine aminopeptidase (LAP-A) of tomato activity on dipeptide and tripeptide substrates. Eur J Biochem. 2000 Feb;267(4):1178-87. doi:10.1046/j.1432-1327.2000.01116.x. View Source
